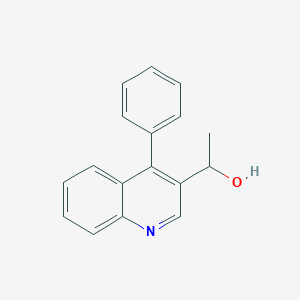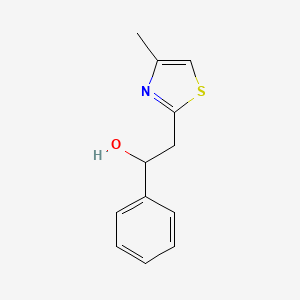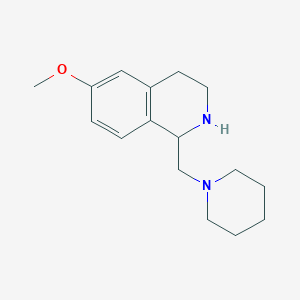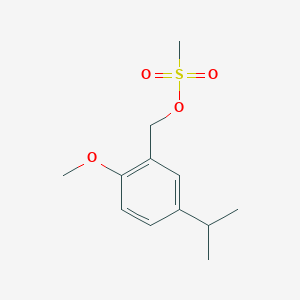
1-(4-Phenylquinolin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Phenylquinolin-3-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both a phenyl group and an ethanol moiety in the structure of this compound makes it a compound of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Phenylquinolin-3-yl)ethanol can be synthesized through several methods. One common approach involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions. This reaction typically involves a sequence of bromination, aldol condensation, and substitution reactions . The reaction conditions often include the use of N-bromosuccinimide (NBS) and a base, such as potassium carbonate, in the presence of an oxidant like tert-butyl hydroperoxide .
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(4-Phenylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the ethanol moiety.
Substitution: The phenyl and ethanol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.
Medicine: The compound’s derivatives are being explored for their potential use as therapeutic agents in treating various diseases.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-(4-Phenylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
3-Acetylquinoline: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
4-Hydroxyquinoline: Exhibits high biological activity and is a key structure in several natural alkaloids.
Quinoline-2-one Derivatives: These compounds have been found to act as selective glycine site antagonists related to nervous system diseases.
Uniqueness: 1-(4-Phenylquinolin-3-yl)ethanol is unique due to the presence of both a phenyl group and an ethanol moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
1-(4-phenylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C17H15NO/c1-12(19)15-11-18-16-10-6-5-9-14(16)17(15)13-7-3-2-4-8-13/h2-12,19H,1H3 |
InChI 键 |
VUIIRZAFFOYSHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxy-4-pyrrolo[1,2-c]pyrimidin-4-ylphenyl)methanesulfonamide](/img/structure/B13876894.png)


![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)

![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)



![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

